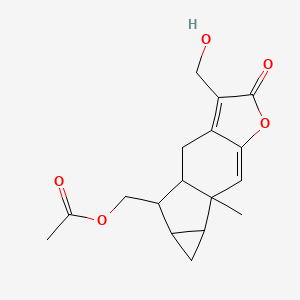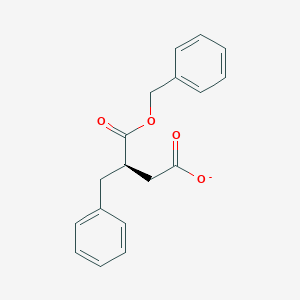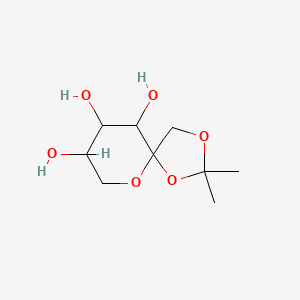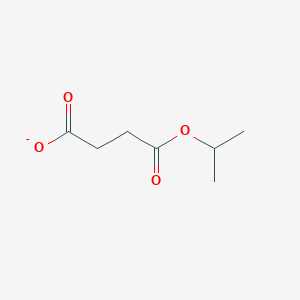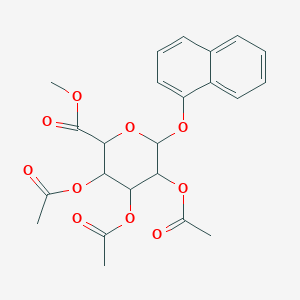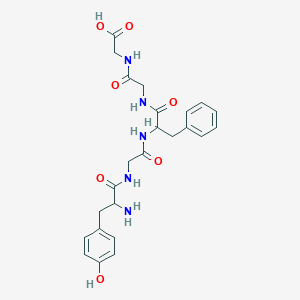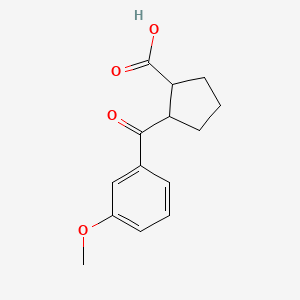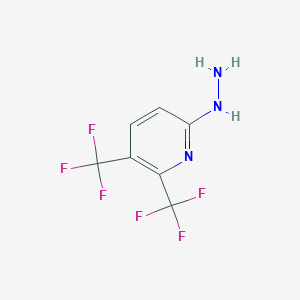
4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C11H13NO3·HCl and a molecular weight of 243.69 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a hydroxyphenyl group and a carboxylic acid group. It is commonly used in research and industrial applications due to its versatile chemical properties.
準備方法
The synthesis of 4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine, followed by carboxylation to introduce the carboxylic acid group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
化学反応の分析
4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other electrophiles to form various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: It has potential therapeutic applications in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyrrolidine ring provides structural stability. This interaction can modulate the activity of the target protein, leading to various biological effects .
類似化合物との比較
4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:
4-(2-Hydroxyphenyl)pyrrolidine-2-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position on the pyrrolidine ring.
4-(2-Hydroxyphenyl)pyrrolidine-3-carboxamide: This compound has an amide group instead of a carboxylic acid group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and stability in various solvents .
特性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC名 |
4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c13-10-4-2-1-3-7(10)8-5-12-6-9(8)11(14)15;/h1-4,8-9,12-13H,5-6H2,(H,14,15);1H |
InChIキー |
IESFQNGHUQQOIZ-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


